Synthesis and Characterization of Nitro-Substituted 2H-benzo[b]oxazin-3(4H)-ones: A Technical Guide
Synthesis and Characterization of Nitro-Substituted 2H-benzo[b]oxazin-3(4H)-ones: A Technical Guide
Synthesis and Characterization of Nitro-Substituted 2H-benzo[b][1][2]oxazin-3(4H)-ones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of nitro-substituted 2H-benzo[b][1][2]oxazin-3(4H)-ones. While specific literature on the 5-nitro isomer is limited, this document details established methodologies for the synthesis of closely related and well-documented isomers, such as the 6-nitro and 7-nitro derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including potential antimicrobial and anticancer properties.[3][4][5] This guide presents detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in the design and execution of their synthetic and analytical procedures.
Introduction
The 1,4-benzoxazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds.[4] The introduction of a nitro group to this core structure can significantly modulate its physicochemical properties and biological activity, making nitro-substituted benzoxazinones attractive targets for drug discovery and development. This guide focuses on the synthetic routes and analytical characterization of these important molecules.
Synthetic Methodologies
The synthesis of nitro-substituted 2H-benzo[b][1][2]oxazin-3(4H)-ones typically involves the cyclization of a substituted 2-aminophenol with a suitable C2-synthon. A common and effective method is the reaction of a nitro-substituted 2-aminophenol with an α-haloacetyl halide, followed by intramolecular cyclization.
A general synthetic approach involves the acylation of a nitro-substituted 2-aminophenol with chloroacetyl chloride, followed by an intramolecular Williamson ether synthesis to form the oxazinone ring.
General Synthesis of Nitro-2H-benzo[b][1][2]oxazin-3(4H)-one
A representative synthetic pathway for a nitro-substituted benzoxazinone is illustrated below. This multi-step process begins with the nitration of a suitable phenolic precursor, followed by reduction to the aminophenol, and subsequent cyclization to form the desired benzoxazinone ring.
Caption: General synthetic workflow for Nitro-2H-benzo[b][1][2]oxazin-3(4H)-one.
Experimental Protocol: Synthesis of 6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one
This protocol is adapted from established procedures for the synthesis of related benzoxazinones.
Step 1: Synthesis of 2-Amino-5-nitrophenol
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To a stirred solution of 2-aminophenol (1 eq.) in concentrated sulfuric acid at 0-5 °C, slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid).
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Maintain the temperature below 10 °C during the addition.
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After the addition is complete, stir the mixture at room temperature for 2-3 hours.
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Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the product.
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Filter the precipitate, wash with cold water, and dry to yield 2-amino-5-nitrophenol.
Step 2: Synthesis of 2-Chloro-N-(2-hydroxy-4-nitrophenyl)acetamide
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Dissolve 2-amino-5-nitrophenol (1 eq.) in a suitable solvent such as acetone or ethyl acetate.
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Add a base, such as triethylamine or potassium carbonate (1.2 eq.).
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Cool the mixture to 0-5 °C and add chloroacetyl chloride (1.1 eq.) dropwise.
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Stir the reaction at room temperature for 4-6 hours.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, remove the solvent under reduced pressure.
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Extract the product with a suitable organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
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Purify the crude product by column chromatography or recrystallization.
Step 3: Synthesis of 6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one
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Dissolve the intermediate from Step 2 (1 eq.) in a polar aprotic solvent like dimethylformamide (DMF) or acetone.
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Add a base such as potassium carbonate or sodium hydride (1.5 eq.).
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Heat the mixture to 60-80 °C and stir for 2-4 hours.
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Monitor the reaction by TLC.
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After completion, pour the reaction mixture into ice-cold water to precipitate the product.
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Filter the solid, wash thoroughly with water, and dry.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one.[6]
Characterization Data
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following table summarizes typical characterization data for nitro-substituted benzoxazinones.
| Property | 6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one | 7-Nitro-2H-1,4-benzoxazin-3(4H)-one |
| Molecular Formula | C₈H₆N₂O₄ | C₈H₆N₂O₄ |
| Molecular Weight | 194.15 g/mol [6] | 194.15 g/mol [7] |
| Appearance | - | Dark beige solid[7] |
| Melting Point | - | 230-236 °C[7] |
| Purity (HPLC) | 97%[6] | ≥ 99%[7] |
| Storage Conditions | Room temperature[6] | 0-8°C[7] |
| CAS Number | 81721-87-1[6] | 81721-86-0[7] |
Spectroscopic Analysis
Spectroscopic techniques are crucial for the structural elucidation of the synthesized compounds.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies for 7-nitro-2-aryl-4H-benzo[d][1][8]oxazin-4-ones include:[3]
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C=O (lactone): ~1750 cm⁻¹
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C=N: ~1625 cm⁻¹
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NO₂ (asymmetric stretch): ~1530 cm⁻¹
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NO₂ (symmetric stretch): ~1350 cm⁻¹
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. For a series of 7-nitro-2-aryl-4H-benzo[d][1][8]oxazin-4-ones, characteristic chemical shifts (in CDCl₃) are observed:[3]
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¹H NMR: Aromatic protons typically appear in the range of δ 7.5-8.5 ppm. The protons on the benzoxazinone core show distinct splitting patterns depending on the substitution.
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¹³C NMR: The carbonyl carbon of the lactone is typically observed around δ 158-160 ppm. Aromatic carbons resonate in the range of δ 115-155 ppm.[3]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a common technique used for these molecules, often showing the [M-H]⁻ ion in negative mode.[3]
Characterization Workflow
A systematic workflow is essential for the complete characterization of the synthesized compound.
Caption: Workflow for the characterization of synthesized compounds.
Biological Significance and Potential Applications
Nitro-substituted benzoxazinones have been investigated for a range of biological activities. For instance, certain derivatives have shown promising results as anticancer and antioxidant agents.[3] The benzoxazinone scaffold itself is present in drugs with diverse therapeutic applications.[3] The nitro group can act as a bioisostere or be involved in bioreductive activation, potentially leading to targeted therapeutic effects. Further research into the biological activities of 5-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one and its analogs is warranted to explore their full therapeutic potential.
Conclusion
This technical guide has outlined the key synthetic strategies and characterization techniques for nitro-substituted 2H-benzo[b][1][2]oxazin-3(4H)-ones. By providing detailed experimental protocols, tabulated data, and clear workflow diagrams, this document serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development. While the focus has been on readily synthesized isomers due to the scarcity of data on the 5-nitro derivative, the principles and methods described herein are broadly applicable and can guide the synthesis and characterization of novel benzoxazinone-based compounds.
References
- 1. Benzoxazinone synthesis [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potential antimicrobial agents from triazole-functionalized 2H-benzo[b][1,4]oxazin-3(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vibrantpharma.com [vibrantpharma.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
